molecular formula C19H21N3O2 B2759909 4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 865658-73-7

4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No. B2759909
M. Wt: 323.396
InChI Key: QKLKZONYGYBOKZ-UHFFFAOYSA-N
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Description

This compound is a type of quinoline derivative . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel heterocyclic compound containing pyrimido and pyrazolo derivatives were synthesized from efficient α,α-ketene dithioacetals . Another method involves the construction of either pyridine, or quinoline, or coumarin rings via classical reaction protocols .


Chemical Reactions Analysis

Quinoline derivatives are known to exhibit various chemical reactions. For example, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Antimycobacterial Activity

  • Research has demonstrated the efficient synthesis of benzopyrazolo[3,4-b]quinolin-5,6-diones via microwave-assisted reactions. These compounds exhibited significant antimycobacterial activity against Mycobacterium species, with some showing inhibitory activity at concentrations as low as ≤2 µg/mL. This highlights their potential as lead compounds in the development of new antimycobacterial agents (Quiroga et al., 2014).

Antimicrobial and Antimalarial Activities

  • A study synthesized derivatives of 4-hydroxyquinolin-2(1H)-ones and evaluated them for antimicrobial and in silico antimalarial activities. Notably, some compounds showed potent antimalarial activity, surpassing standard antimalarial drugs, along with considerable antimicrobial properties (Sarveswari et al., 2014).

Synthesis in Ionic Liquid and Aqueous Media

  • The synthesis of 4-aryl-3,7,7-trimethyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinolin-5(6H)-ones has been achieved through environmentally benign procedures using ionic liquid without catalysts and in aqueous media. These methods offer advantages such as easier work-up, milder reaction conditions, and shorter reaction times, contributing to the field of green chemistry (Shi & Yang, 2011); (Wang & Shi, 2012).

Antimicrobial Agents

  • A study on quinoxaline derivatives containing pyrazoline residue highlighted their potential as antimicrobial agents. These compounds demonstrated substantial antimicrobial activity against several bacterial and fungal strains, with specific compounds showing higher activity than standard drugs (Kumar et al., 2014).

properties

IUPAC Name

4-(4-hydroxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-10-15-16(11-4-6-12(23)7-5-11)17-13(20-18(15)22-21-10)8-19(2,3)9-14(17)24/h4-7,16,23H,8-9H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLKZONYGYBOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

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